molecular formula C13H9ClO B131818 2-Chlorobenzophenone CAS No. 5162-03-8

2-Chlorobenzophenone

Cat. No.: B131818
CAS No.: 5162-03-8
M. Wt: 216.66 g/mol
InChI Key: VMHYWKBKHMYRNF-UHFFFAOYSA-N
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Description

2-Chlorobenzophenone is an organic compound with the molecular formula C13H9ClO. It is a derivative of benzophenone, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of benzene with 2-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride. The reaction is typically carried out at temperatures ranging from -20°C to 15°C .

Industrial Production Methods: The industrial production of this compound follows a similar route, utilizing benzene and 2-chlorobenzoyl chloride. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves condensation reactions, followed by acid treatment, filtration, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

    Substitution: Various nucleophiles such as amines or alkoxides can be used under appropriate conditions.

Major Products:

    Reduction: The major product is the corresponding benzhydrol.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-Chlorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorobenzophenone involves its interaction with specific molecular targets. For instance, in reduction reactions, the compound interacts with reducing agents like lithium aluminum hydride, leading to the formation of benzhydrol. The pathways involved in these reactions are typically studied using spectroscopic and chromatographic techniques .

Comparison with Similar Compounds

Uniqueness: 2-Chlorobenzophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine atom affects the compound’s electronic properties and its behavior in chemical reactions.

Properties

IUPAC Name

(2-chlorophenyl)-phenylmethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHYWKBKHMYRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063721
Record name Methanone, (2-chlorophenyl)phenyl-
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Molecular Weight

216.66 g/mol
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CAS No.

5162-03-8, 51330-06-4
Record name 2-Chlorobenzophenone
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Record name 2-Chlorobenzophenone
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Record name (2-Chlorophenyl)phenylmethanone
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Record name 2-Chlorobenzophenone
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Record name Methanone, (2-chlorophenyl)phenyl-
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Record name Methanone, (2-chlorophenyl)phenyl-
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Record name 2-chlorobenzophenone
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Record name 2-CHLOROBENZOPHENONE
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Synthesis routes and methods I

Procedure details

Nickel(II) bis-triflimide (0.062 g, 0.1 mmol) was added to 1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide ([bmim] [NTf2]) (1.0 g) in a 25 cm3 round-bottomed flask equipped with a magnetic stirrer and reflux condenser, and the mixture stirred until the catalyst dissolved. Chlorobenzene (1.68 g, 15 mmol) and benzoyl chloride (1.41 g, 10 mmol) were added. The mixture was heated under reflux for 72 hours and was analysed by gas chromatographic analysis as in previous examples. The reaction was cooled to room temperature. Petroleum ether (15 cm3, bp=40-60° C.) was added and the catalyst and ionic liquid formed a separate phase from the petroleum ether layer. The solution of the product (in petroleum ether) was decanted and the flask (containing the ionic liquid and catalyst) washed three times with 15 cm3 of petroleum ether. Concentration of the organic extract, followed by Kugenrohr distillation at 1 mm Hg (bp=170-190° C.), gave chlorobenzophenone (1.65 g, 74%) GC analysis showed 78% yield after 72 hours, with a 70:8 4- to 2-isomer ratio. This is a remarkable result, as chlorobenzene is known to be classically unreactive in acylation reactions. It has not previously been possible to isolate significant quantities of the products of the acylation of chlorobenzene.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
[Compound]
Name
Petroleum ether
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Nickel(II) bis-triflimide
Quantity
0.062 g
Type
catalyst
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

Compound 29 was prepared by reacting 2-chloro-5-nitrobenzoic acid chloride with anisole in the presence of aluminum trichloride to produce a chlorobenzophenone compound; the chlorobenzophenone compound was reduced in the presence of trifluoromethanesulfonic acid and triethylsilane to produce a chlorodiphenylmethane compound; the chlorodiphenylmethane compound was treated with lithium sulfide and 2,2-dibutyl-3-(methanesulfonato)propanal to produce 1-(2,2-dibutyl-3-oxopropylthio)-2-((4-methoxyphenyl)methyl)-4-dimethylaminobenzene (40); and 40 was oxidized with m-chloroperbenzoic acid to produce 29. The first step of that method of preparing compound 29 requires the use of a corrosive and reactive carboxylic acid chloride that was prepared by the reaction of the corresponding carboxylic acid with phosphorus pentachloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and some spectroscopic data for 2-chlorobenzophenone?

A1: this compound has the molecular formula C13H9ClO and a molecular weight of 216.66 g/mol. []

Q2: Can you describe a method for synthesizing 2-chlorotrityl chloride resin using this compound, and what are its applications?

A2: this compound serves as a starting material in the synthesis of 2-chlorotrityl chloride (2-CTC) resin. First, it is reacted with phosphorus pentachloride at elevated temperatures (130-140°C) to produce 1-chloro-2-[dichloro(phenyl)methyl]benzene (DCPB). Subsequently, DCPB undergoes Friedel-Crafts acylation with low-crosslinked polystyrene (PS) resin beads, followed by quenching and washing to yield 2-chlorotrityl alcohol (2-CTA) resin. Finally, chlorination of 2-CTA resin with thionyl chloride produces the desired 2-CTC resin. [, ] This resin is valuable in solid-phase peptide synthesis due to its favorable properties in terms of initial amino acid loading, swelling behavior, and overall peptide synthesis efficiency. [, ]

Q3: Has the crystal structure of this compound been determined?

A3: Yes, the crystal structures of both this compound and its derivative, 2,5-dichlorobenzophenone, have been reported. []

Q4: How does the structure of this compound relate to its reactivity in Reformatsky reactions?

A4: While many substituted benzophenones successfully undergo Reformatsky reactions with ethyl bromoacetate to form β,β-diarylhydracrylic acids, the presence of a nitro group at the ortho position (2-nitrobenzophenone) completely hinders this reaction. [] Interestingly, this compound in benzene-toluene leads to the formation of the unsaturated β-chlorophenyl-β-phenyacrylic acid instead of the expected hydracrylic acid. [] This highlights the influence of substituent position and reaction conditions on the reactivity of this compound in Reformatsky reactions.

Q5: Are there any studies on the inclusion complexes of this compound?

A5: Yes, research has investigated the inclusion complex of this compound with cyclomaltoheptaose (β-cyclodextrin), exploring the effects of temperature and solvent on the complex formation. [] Further studies have examined the bioaccessibility of cinazepam when formulated as an inclusion complex with β-cyclodextrin. []

Q6: What analytical techniques are commonly used to study this compound and its derivatives?

A6: Various analytical methods are employed for the characterization and quantification of this compound and its related compounds. These include:

  • High-Performance Liquid Chromatography (HPLC): This technique allows for the simultaneous determination of clotrimazole and its impurities, including this compound. Researchers have developed specific HPLC methods with optimized mobile phases, columns, and detection wavelengths for efficient separation and analysis. []
  • Thin-Layer Chromatography (TLC): This method is particularly useful for separating and identifying this compound derivatives, such as those related to clonazepam and nitrazepam. By using specific solvent systems and visualization reagents, researchers can achieve clear separation and sensitive detection of these compounds. []

Q7: Has this compound been implicated in any pharmaceutical applications?

A7: Yes, this compound plays a crucial role in the synthesis of clonazepam, a widely used medication. A commercially viable process utilizes this compound as a starting material to synthesize an advanced intermediate, which is subsequently transformed into clonazepam through a series of reactions. []

Q8: Have any metabolites of drugs containing the this compound moiety been investigated?

A8: Yes, 2-amino-5-bromo-2'-chlorobenzophenone (ABPH), a metabolite of the benzodiazepine drug phenazepam, has been studied for its effects on glycine and glutamate NMDA receptors in rat hippocampal pyramidal neurons. Research has shown that ABPH exhibits inhibitory effects on glycine receptors and can weakly potentiate NMDA receptor-mediated currents. [] This highlights the importance of considering the potential pharmacological activities of drug metabolites containing the this compound structure.

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